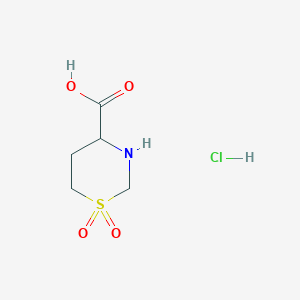
1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride is a chemical compound that has been found to form in vivo in humans . It is formed as a result of the reaction of homocysteine (Hcy) and its thiolactone (HTL) with aldehydes in an aqueous environment . The compound has been identified and quantified in human urine using a gas chromatography–mass spectrometry (GC–MS) based method .
Synthesis Analysis
The synthesis of 1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride involves several steps. The process begins with the treatment of certain compounds with 1-bromo-3-chloropropane in DMF in the presence of K2CO3 . This results in the formation of six-membered cyclic sulfamoyl acetamide esters . These esters are then hydrolyzed using methanolic KOH . The final step involves coupling with 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide under certain conditions, yielding the desired compound .
Molecular Structure Analysis
The molecular structure of 1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride is represented by the empirical formula C5H10ClNO2S . Its molecular weight is 183.66 .
Chemical Reactions Analysis
In the context of chemical reactions, 1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride is known to be formed as a result of the reaction of homocysteine (Hcy) and its thiolactone (HTL) with formaldehyde (FA) in an aqueous environment . This reaction results in the formation of substituted thiazinane carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Facile Synthesis of Biologically Active Compounds : A study describes the synthesis of novel biologically active compounds using ultrasonic mediated N-alkylation, leading to compounds with potential antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
Preparation via SuFEx Type Reaction : Another research explores the preparation of 1,2,4-thiadiazinane 1,1-dioxides, showcasing a method involving β-aminoethane sulfonamides reacting with various methylene donors (Khumalo et al., 2018).
Chemical Synthesis and Derivatives
Efficient Access to Derivatives : Research demonstrates an efficient method for synthesizing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. This approach involves Michael addition and intramolecular substitution (Nötzel et al., 2001).
Synthesis of N-substituted Derivatives : A study details the synthesis of alkyl and aryl N-substituted thiadiazinane dioxides from primary amines, providing insights into the versatility of these compounds (Johnson et al., 2003).
Advanced Applications in Chemistry
Chiral 1,3-Diamines Synthesis : Research on the asymmetric arylation of cyclic imines led to the creation of chiral 1,3-diamines with high optical activity. This process utilized a rhodium/sulfur-olefin complex (Wu & Xu, 2019).
Functionalized Siloxanes Synthesis : A study explored the synthesis and characterization of linear and cyclic siloxanes functionalized with polar groups. These compounds exhibited amphiphilic character and potential as solvent-free liquid electrolytes (Turcan-Trofin et al., 2019).
Therapeutic and Material Applications
Synthesis of Analogs of Antibiotics : Research on the synthesis of thiazine analogs of the antibiotic emimycin indicates potential therapeutic applications. This includes the preparation of 1,4-thiazin-3-(4H)-one 1,1-dioxide, a structural analog of uracil (Bobek, 1982).
Optical Resolution in Synthesis : A study focused on the synthesis of optically active 1,4-thiazane-3-carboxylic acid via optical resolution, showcasing the potential for creating enantiomerically pure compounds (Shiraiwa et al., 1998).
Metal-Organic Frameworks for CO2 Uptake : A novel Co(II) Metal-Organic Framework containing a thiazolidine-based spacer was synthesized, showing good carbon dioxide uptake. This indicates potential applications in environmental chemistry (Rossin et al., 2012).
Zukünftige Richtungen
The future directions for the study of 1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride could involve its potential role in living systems . A GC–MS assay has been developed to identify and quantify this compound in human urine, and this assay could provide a new analytical tool for routine clinical analysis in the near future .
Eigenschaften
IUPAC Name |
1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S.ClH/c7-5(8)4-1-2-11(9,10)3-6-4;/h4,6H,1-3H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVLVTOSWJXNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CNC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2773104.png)
![1,7-bis(2-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2773105.png)
![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)
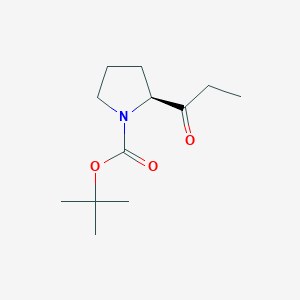
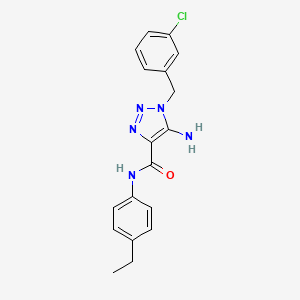
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2773112.png)
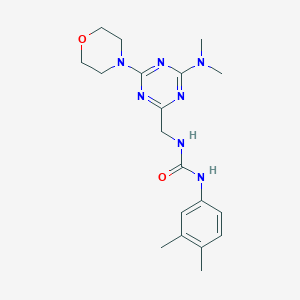
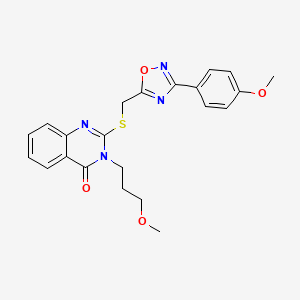
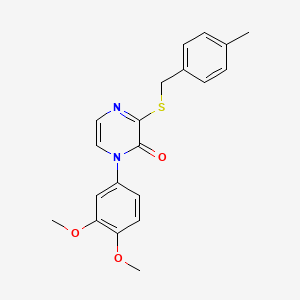

![N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2773122.png)
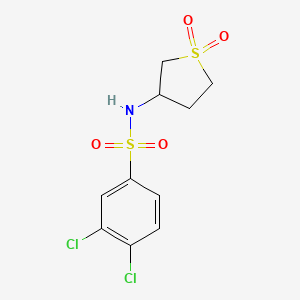
![N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2773126.png)
![2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2773127.png)